5-Chloro-3-(methylperoxy)-1H-indole

Natural Product Synthesis Oxidative Dimerization Cytotoxic Compounds

Researchers synthesizing cladoniamide G require a 3-functionalized 5-chloroindole that undergoes oxidative dimerization; standard 5-chloroindole is unsuitable. 5-Chloro-3-(methylperoxy)-1H-indole (CAS 114306-00-2) provides the essential 3-acetyloxy leaving group. Key advantages: • Enables direct oxidative dimerization to cladoniamide G core • Higher melting point (125-126°C) simplifies purification and handling • Verified purity ≥95% with reliable global supply chain.

Molecular Formula C9H8ClNO2
Molecular Weight 197.62 g/mol
CAS No. 114306-00-2
Cat. No. B050944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-(methylperoxy)-1H-indole
CAS114306-00-2
Synonyms3-ACETYLOXY-5-CHLOROINDOLE
Molecular FormulaC9H8ClNO2
Molecular Weight197.62 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CNC2=C1C=C(C=C2)Cl
InChIInChI=1S/C9H8ClNO2/c1-12-13-9-5-11-8-3-2-6(10)4-7(8)9/h2-5,11H,1H3
InChIKeyPLYWXLNXMFWVFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-(methylperoxy)-1H-indole: Key Indole Scaffold


The compound designated 5-Chloro-3-(methylperoxy)-1H-indole (CAS 114306-00-2) is chemically equivalent to 3-Acetyloxy-5-chloroindole (5-chloro-1H-indol-3-yl acetate) . This indole derivative features a chlorine atom at the 5-position and an acetyloxy (or methylperoxy) group at the 3-position of the indole ring, with a molecular formula of C10H8ClNO2 and a molecular weight of 209.63 g/mol . It is primarily utilized as a critical synthetic intermediate in organic chemistry, with its most notable application being the oxidative dimerization to form the core skeleton of the cytotoxic natural product cladoniamide G [1].

1

Key building block for cladoniamide G total synthesis

2

Enables oxidative dimerization via 3-acetyloxy leaving group

3

Supports indole library synthesis and physicochemical screening

Non-Substitutability of 5-Chloro-3-(methylperoxy)-1H-indole


Generic substitution of 5-Chloro-3-(methylperoxy)-1H-indole with simpler 5-chloroindole analogs like 5-chloroindole (CAS 17422-32-1) or 5-chloroindole-3-acetic acid (CAS 1912-45-4) is not chemically valid for key synthetic applications. This compound's unique 3-acetyloxy/methylperoxy substituent provides a distinct reactivity profile, including the ability to act as a leaving group and participate in oxidative dimerization reactions, which is structurally impossible for 5-chloroindole itself [1]. The physico-chemical properties, such as a significantly higher melting point (125–126 °C) compared to 5-chloroindole (69–71 °C) and the presence of multiple hydrogen bond acceptors, further differentiate it, directly impacting its handling, purification, and solubility behavior in multi-step syntheses .

Target
5-Cl-3-acetyloxyindole
Essential 3-substituent for oxidative dimerization
Analog
5-Chloroindole
Lacks 3-substituent; reaction pathway may not transfer
Analog
5-Cl-indole-3-acetic acid
Different reactivity profile; purification behavior may differ

Melting point and H-bond acceptor differences further limit direct substitution.

5-Chloro-3-(methylperoxy)-1H-indole vs. Analogs


Exclusive Role in Cladoniamide G Synthesis

5-Chloro-3-(methylperoxy)-1H-indole is an irreplaceable building block in the total synthesis of cladoniamide G, where it undergoes a key oxidative dimerization [1]. This transformation is impossible with simpler 5-chloroindole analogs like 5-chloroindole itself, which lacks the necessary 3-acetyloxy leaving group. The synthesis yielded cladoniamide G, a cytotoxic compound active against MCF-7 breast cancer cells (10 μg/mL) [1].

Cladoniamide G synthesis
Head-to-head
Target enables oxidative dimerization to cladoniamide G (reported activity in MCF-7 cell model at 10 μg/mL); 5-chloroindole incompatible
Essential for replicating reported total synthesis protocol
Specific to cladoniamide G core formation; confirm literature conditions
Natural Product Synthesis Oxidative Dimerization Cytotoxic Compounds

Melting Point: Key Differentiator

The compound's melting point (125–126 °C) is dramatically higher than that of 5-chloroindole (69–71 °C) [1] and meaningfully lower than that of 5-chlorooxindole (194–197 °C) . This distinct thermal property facilitates easier purification by recrystallization and provides a clear metric for identity and purity control compared to related compounds.

Melting point
Cross-study
125–126 °C (vs. 69–71 °C for 5-chloroindole)
Facilitates purification by recrystallization and identity control
56 °C higher than parent; provides strong analytical handle
Physical Chemistry Compound Purity Solid-State Properties

Lipophilicity and Solubility Profile

The predicted LogP of 5-Chloro-3-(methylperoxy)-1H-indole is 2.79 , which indicates it is more lipophilic than 5-chloroindole (LogP ~2.9-2.93) [1] but significantly less lipophilic than multi-ring indole systems. This intermediate lipophilicity, combined with its 3 hydrogen bond acceptors (vs. 0 for 5-chloroindole) , suggests a distinct solubility profile in organic/aqueous mixtures, potentially leading to different phase-transfer or extraction behavior during synthesis.

Lipophilicity (LogP)
Class-level
Predicted LogP 2.79 (approx. 0.1–0.15 units lower than 5-chloroindole)
May influence solvent selection and extraction behavior
Class-level inference; experimental LogP validation advised
Medicinal Chemistry ADME Prediction Solubility

Hydrogen Bond Acceptor Advantage

The compound possesses 3 hydrogen bond acceptors, compared to 0 for 5-chloroindole . This tripling of hydrogen bond acceptor count provides a dramatically different capacity for intermolecular interactions, which can be crucial for forming co-crystals, binding to biological targets, or directing regioselectivity in catalytic processes.

H-bond acceptors
Data to verify
3 acceptors (vs. 0 for 5-chloroindole)
Higher potential for co-crystal formation and binding interactions
Predicted count; verify experimentally for specific design
Supramolecular Chemistry Crystal Engineering Receptor Binding

Optimal Applications of 5-Chloro-3-(methylperoxy)-1H-indole


Cladoniamide G Total Synthesis

This is the most validated application. The oxidative dimerization of 5-Chloro-3-(methylperoxy)-1H-indole is a cornerstone step in constructing the complex, highly cytotoxic cladoniamide G core [1]. Researchers aiming to prepare this natural product or its analogs for structure-activity relationship (SAR) studies must procure this specific compound; the reaction chemistry does not proceed with alternative 5-chloroindole derivatives.

3-Substituted Indole Library Synthesis

The 3-acetyloxy group is an excellent leaving group, making this compound a versatile electrophile for synthesizing libraries of 3-substituted indoles via nucleophilic displacement. This strategy offers a divergent synthetic route to access structures that would be difficult to obtain from 5-chloroindole directly, where the 3-position requires a separate and often lower-yielding functionalization step [1].

Physicochemical Screening in Drug Discovery

For medicinal chemists exploring novel chemical space, 5-Chloro-3-(methylperoxy)-1H-indole offers a distinguished property set. Its LogP (2.79), 3 hydrogen bond acceptors, and specific solid-state properties (melting point 125-126°C) make it a valuable starting point for studying how these parameters influence solubility, permeability, and crystal packing in 5-chloroindole-based lead series .

Application
Selection Property
Validation Focus
Cladoniamide G total synthesis
Oxidative dimerization building block
Replication of reported synthetic protocol
3-Substituted indole library synthesis
3-acetyloxy as leaving group
Nucleophilic displacement efficiency and scope
Physicochemical screening
H-bond acceptor and lipophilicity profile
Solubility, permeability, and crystal packing studies

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